molecular formula C19H21N5S2 B2941943 3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine CAS No. 2415469-03-1

3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

Cat. No.: B2941943
CAS No.: 2415469-03-1
M. Wt: 383.53
InChI Key: QERGENNYGJLCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a complex heterocyclic compound that incorporates multiple functional groups, including a thiazole ring, a piperazine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring, the piperazine ring, and the pyridazine ring, followed by their sequential coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Piperazine Derivatives: Compounds like fluphenazine and ciprofloxacin contain the piperazine ring and are used as antipsychotic and antibacterial agents, respectively.

    Pyridazine Derivatives: Compounds such as hydralazine and minaprine contain the pyridazine ring and are used as antihypertensive and antidepressant agents.

Uniqueness

3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is unique due to its combination of three different heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one or two of these rings.

Properties

IUPAC Name

2-cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5S2/c1-2-17(25-11-1)16-5-6-18(22-21-16)24-9-7-23(8-10-24)12-15-13-26-19(20-15)14-3-4-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERGENNYGJLCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.